N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chlorophenylthiazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-8-18(14(2)11-13)26(23,24)21-10-9-17-12-25-19(22-17)15-4-6-16(20)7-5-15/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGADRPCRBFEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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